5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde
Description
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H9N3O/c11-5-7-9-8-6-3-1-2-4-10(6)7/h5H,1-4H2 |
InChI Key |
QVWVMXFYWPHJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NN=C2C=O)C1 |
Origin of Product |
United States |
Preparation Methods
Bicyclic 2-Ketopyridine Precursors
A foundational approach involves cyclocondensation of bicyclic 2-ketopyridines with hydrazine derivatives. For example, Thieme Connect reports a two-step synthesis of tricyclic triazolopyridines:
-
Step 1 : Formation of a bicyclic 2-ketopyridine intermediate.
-
Step 2 : Reaction with hydrazine hydrate under reflux to form the triazole ring.
Adapting this method, the tetrahydrotriazolopyridine core can be synthesized by substituting the bicyclic ketone with a partially hydrogenated pyridine derivative. Yields typically range from 65% to 78%.
Hydrazine-Aldehyde Cyclization
As demonstrated in RSC Advances, 2-hydrazinopyridine reacts with aldehydes in a one-pot, room-temperature process to form triazolopyridines. For the target compound:
-
Reagents : 2-Hydrazino-5,6,7,8-tetrahydropyridine and an aldehyde donor (e.g., paraformaldehyde).
-
Conditions : Toluene, 25°C, 12 hours.
Vilsmeier–Haack Formylation
Mechanism and Application
The Vilsmeier–Haack reaction introduces formyl groups to electron-rich arenes. For the target aldehyde:
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| POCl₃ Equivalents | 1.2 eq | Maximizes intermediate stability |
| Temperature | 0–5°C (initial step) | Reduces side reactions |
| Reaction Time | 4 hours | 85% yield |
Palladium-Catalyzed Hydrogenation and Functionalization
Reductive Amination
A patent by CN102796104A outlines a method for analogous triazolopyrazines:
-
Step 1 : Alkylation of 2-chloropyrazine with hydrazine hydrate.
-
Step 2 : Cyclization using trifluoroacetic anhydride and methanesulfonic acid.
-
Step 3 : Hydrogenation with Pd/C to saturate the pyrazine ring.
Adapting this protocol, the pyridine ring can be hydrogenated post-triazole formation to yield the tetrahydro derivative.
Challenges
-
Selectivity : Over-hydrogenation may reduce the triazole ring.
-
Catalyst Loading : 10% Pd/C under 4 bar H₂ pressure minimizes side reactions.
One-Pot Synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition
Click Chemistry Approach
PMC describes a copper(I)-catalyzed [3+2] cycloaddition for triazolopyrimidines. For the target compound:
-
Azide Precursor : 5,6,7,8-Tetrahydro-triazolo[4,3-A]pyridine-3-azide.
-
Alkyne Component : Propargyl aldehyde.
-
Conditions : CuSO₄·5H₂O, sodium ascorbate, H₂O/tert-BuOH (1:1), 25°C.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, reduced triazole derivatives, and substituted triazolopyridines .
Scientific Research Applications
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with various biological targets, including enzymes and receptors. These interactions can modulate the activity of the targets, leading to the desired pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde to four analogs, focusing on functional group variations, stereochemical considerations, and synthetic implications.
Functional Group Modifications
Key Observations :
- The carbaldehyde group in the target compound provides a reactive site for Schiff base formation or further derivatization, unlike the methyl or carboxylic acid analogs.
Biological Activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridine-3-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of triazolopyridine derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 164.16 g/mol. The structure features a triazole ring fused to a pyridine ring and an aldehyde functional group that significantly influences its biological activity.
Antimicrobial Activity
Research has shown that compounds containing the triazolo-pyridine scaffold exhibit antimicrobial properties. For instance, studies indicate that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with the microbial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. It has been reported to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators. For example:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | HeLa | 15.2 | Caspase activation |
| Study 2 | MCF-7 | 12.8 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Neuroprotective Effects
Recent investigations have highlighted the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. It has been shown to enhance the expression of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), which plays a crucial role in neuronal survival and differentiation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. For instance:
- Substituents on the triazole ring can enhance antimicrobial potency.
- Modifications at the aldehyde position may affect anticancer activity.
Case Studies
- Antimicrobial Study : A series of derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the triazole ring improved efficacy against both strains.
- Cancer Research : In a study involving breast cancer models, treatment with the compound resulted in a significant reduction in tumor size compared to controls.
Q & A
Basic: What are the common synthetic routes for 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step cyclocondensation reactions. A validated approach involves:
- Step 1: Cyclization of carboximidamide precursors under acidic or basic conditions to form the triazolopyridine core .
- Step 2: Oxidation of intermediates (e.g., 2,3,5,6,7,8-hexahydro derivatives) to introduce the carbaldehyde group .
- Optimization: Reaction parameters such as temperature (112–118°C), solvent polarity (e.g., THF), and reaction time (up to 5 days) significantly influence yield and purity. For instance, prolonged reaction times in THF improve crystallinity but may reduce yield due to side reactions .
- Validation: Purity is confirmed via TLC (Rf = 0.74 in specific solvent systems) and HPLC, while structural integrity is verified using NMR and HRMS .
Basic: How is the structural characterization of this compound performed, and what key spectroscopic markers are observed?
Characterization relies on:
- 1H/13C-NMR: Key signals include:
- 1H-NMR: δ 2.5–3.5 ppm (tetrahydro-pyridine ring protons), δ 9.8–10.2 ppm (carbaldehyde proton) .
- 13C-NMR: δ 190–195 ppm (carbaldehyde carbon), δ 145–155 ppm (triazole C=N) .
- IR Spectroscopy: Strong absorption at ~1700 cm⁻¹ (C=O stretch of aldehyde) and ~1600 cm⁻¹ (C=N/C=C vibrations) .
- HRMS: Exact mass matching the molecular formula (e.g., [M+H]+ calculated for C₈H₁₀N₄O: 179.0832) .
Advanced: How can researchers resolve contradictions in spectroscopic data during synthesis?
Discrepancies often arise from:
- Tautomerism: The triazole ring may exhibit tautomeric shifts, altering NMR peak positions. Use variable-temperature NMR to identify dynamic equilibria .
- Impurity Interference: Side products (e.g., over-oxidized intermediates) can obscure signals. Employ preparative HPLC or column chromatography for isolation .
- Crystallographic Validation: Single-crystal X-ray diffraction (e.g., CCDC 1876881) provides definitive structural confirmation when spectral data are ambiguous .
Advanced: What strategies are used to enhance the compound’s stability and solubility for biological assays?
- Derivatization: Introduce solubilizing groups (e.g., methyl esters, PEG chains) at the carbaldehyde position without disrupting the triazole core .
- Formulation: Use co-solvents (DMSO/PBS mixtures) or cyclodextrin inclusion complexes to improve aqueous solubility .
- Stability Studies: Monitor degradation under physiological pH (7.4) and temperature (37°C) via LC-MS. Aldehyde oxidation to carboxylic acid is a common degradation pathway .
Advanced: How do structural modifications to the triazolopyridine core affect biological activity?
Comparative studies with analogs reveal:
- Triazole Substitution: Replacing the carbaldehyde with methyl groups reduces electrophilicity, diminishing enzyme inhibition potency .
- Ring Saturation: Fully saturated pyridine rings (tetrahydro vs. dihydro) enhance metabolic stability but may reduce binding affinity due to conformational rigidity .
- Electron-Withdrawing Groups: Trifluoromethyl derivatives (e.g., 3-(trifluoromethyl) analogs) show improved pharmacokinetics but altered selectivity profiles .
Advanced: What methodologies are employed to study the compound’s interactions with biological targets?
- Molecular Docking: Predict binding modes using software (e.g., AutoDock Vina) with homology models of target enzymes (e.g., iNOS) .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (KD, kon/koff) to validate target engagement .
- Enzymatic Assays: Monitor inhibition of NO production in LPS-stimulated macrophages to assess iNOS inhibitory activity .
Advanced: How can researchers address low yields in large-scale synthesis?
- Catalytic Optimization: Switch from stoichiometric oxidants (e.g., MnO₂) to catalytic systems (TEMPO/NaClO) for aldehyde formation .
- Flow Chemistry: Implement continuous flow reactors to improve heat/mass transfer and reduce reaction times .
- Byproduct Recycling: Isolate and reprocess intermediates (e.g., unreacted carboximidamides) via acid-base extraction .
Advanced: What analytical techniques are critical for assessing purity in polymorphic forms?
- PXRD: Differentiate polymorphs by unique diffraction patterns (e.g., 2θ = 15–30° range) .
- DSC/TGA: Identify thermal transitions (melting points, decomposition) to confirm crystalline consistency .
- Solid-State NMR: Resolve hydrogen-bonding networks affecting solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
